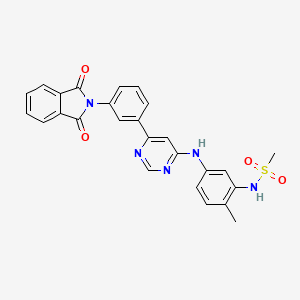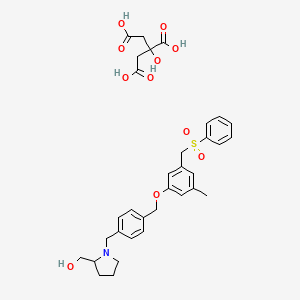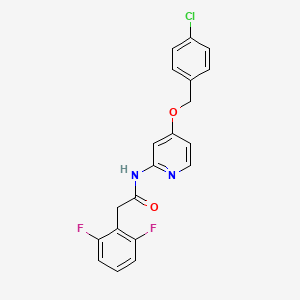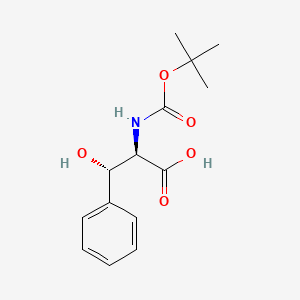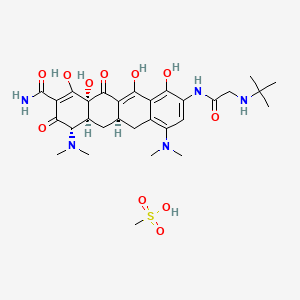
Tigecycline mesylate
概要
説明
Tigecycline mesylate is a first-in-class, broad-spectrum antibiotic . It is a glycylcycline class drug that is administered intravenously . It was developed in response to the growing rate of antibiotic-resistant bacteria such as Staphylococcus aureus, Acinetobacter baumannii, and E. coli . As a tetracycline derivative antibiotic, its structural modifications have expanded its therapeutic activity to include Gram-positive and Gram-negative organisms, including those of multi-drug resistance .
Synthesis Analysis
Tigecycline is a semisynthetic antimicrobial agent developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens . It evades the main tetracycline resistance genetic mechanisms, such as tetracycline-specific efflux pump acquisition and ribosomal protection, via the addition of a glycyclamide moiety to the 9-position of minocycline .Molecular Structure Analysis
Tigecycline is the 9- t -butylglycylamido derivative of minocycline . This addition in the 9-position enables the drug to overcome the 2 major mechanisms of tetracycline resistance: tetracycline-specific efflux pump acquisition and ribosomal protection .Chemical Reactions Analysis
Tigecycline exhibits time-dependent killing and has prolonged postantibiotic effects . It is rapidly distributed and has a large volume of distribution, indicating extensive tissue penetration .Physical And Chemical Properties Analysis
Tigecycline is concentrated in cells and is eliminated primarily via biliary excretion . Diminished renal function does not significantly alter its systemic clearance . Furthermore, tigecycline does not interfere with common cytochrome P450 enzymes, making pharmacokinetic drug interactions uncommon .科学的研究の応用
Resistance Mechanisms and Public Health Concerns :
- Tigecycline, a last-resort antibiotic, has encountered resistance due to genes like tet(X3) and tet(X4) found in bacteria from animals, meat, and humans. These genes can inactivate tetracyclines including tigecycline, eravacycline, and omadacycline, raising global concerns about tetracycline use in food production and the need for surveillance of tet(X) variants in clinical and animal sectors (He et al., 2019).
Clinical Applications and Effectiveness :
- Tigecycline is effective against a broad range of pathogens including drug-resistant strains like methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. It has shown efficacy in treating complicated infections, but its use is complex and requires ongoing assessment (Stein & Babinchak, 2013).
- The drug demonstrates potent activity against various multidrug-resistant nosocomial and community-acquired bacterial pathogens, making it a significant choice for treating severe infections. Its action mechanism involves inhibiting the translation elongation step by binding to the ribosome 30S subunit (Šeputienė et al., 2010).
Challenges and Resistance Development :
- Clinical resistance to tigecycline has emerged, particularly in Acinetobacter baumannii and Enterobacteriaceae, due to factors like efflux pumps. This necessitates cautious clinical use and monitoring of efflux-mediated resistance to prolong its effectiveness (Sun et al., 2013).
- Tetracycline resistance proteins like Tet(A), Tet(K), Tet(M), and Tet(X) can mutate to increase resistance to tigecycline, highlighting the risk of resistance development through existing Tet proteins widely found in pathogenic bacteria (Linkevicius et al., 2015).
Pharmacokinetics in Specific Patient Groups :
- In patients with sepsis or septic shock, the pharmacokinetics of high-dose tigecycline showed that standard dosing might not be adequate in ICU patients due to severe pathophysiological changes (Borsuk-De Moor et al., 2018).
Analytical Methods and Stability :
- Analytical methods to quantify tigecycline in pharmaceutical products have been developed, crucial for monitoring its concentration in clinical and biological research (Silva & Salgado, 2010).
- A novel formulation of tigecycline with enhanced stability has been identified, maintaining its antibacterial and antileukemic activity, crucial for its use in ambulatory infusions and optimal dosing schedules for specific treatments (Jitkova et al., 2014).
Diverse Applications and Mechanisms of Action :
- Tigecycline has potential applications in treating cancer, with studies revealing its role in cell cycle arrest, apoptosis, and autophagy in various tumors. It interferes with pathways like MYC, HIFs, and PI3K/AKT, indicating its promise as a cancer treatment drug (Dong et al., 2019).
Epidemiology of Resistance :
- Tigecycline resistance, particularly in Gram-negative bacteria, is a growing concern, necessitating monitoring and understanding the epidemiology of resistance to ensure its effective use (Yaghoubi et al., 2021).
作用機序
Tigecycline works by preventing bacteria from producing proteins they need to grow and multiply . It inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome . This prevents incorporation of amino acid residues into elongating peptide chains .
Safety and Hazards
Tigecycline may cause an allergic skin reaction, serious eye irritation, and may damage fertility or the unborn child . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
将来の方向性
Tigecycline has demonstrated its anti-cancer properties in diverse tumour types . Future efforts should aim to validate findings through human trials, broadening the scope of cancers targeted, establishing novel Tigecycline derivatives, and assessing its performance when used in combination with other treatments .
特性
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8.CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H3,(H,2,3,4)/t12-,14-,21-,29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMALYUMKBOEGR-KXLOKULZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43N5O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tigecycline mesylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



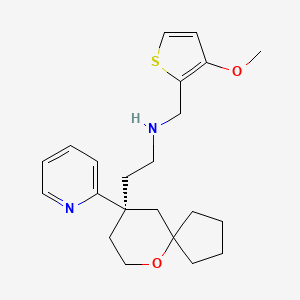
![(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B1139224.png)

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)
